molecular formula C14H19BrN2O4S B511610 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 898647-10-4

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B511610
CAS No.: 898647-10-4
M. Wt: 391.28g/mol
InChI Key: RRGUDEFSSNHQAX-UHFFFAOYSA-N
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Description

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group. The presence of a bromine atom and a methoxy group on the aromatic ring adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the aromatic precursor. The introduction of the bromine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The sulfonyl group is then introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base. The final step involves the formation of the piperidine ring and the attachment of the carboxamide group through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide can undergo a variety of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The bromine atom can be replaced with a hydrogen atom through reduction reactions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while substitution of the bromine atom can result in a variety of substituted derivatives.

Scientific Research Applications

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: It may have potential as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity through binding interactions. The presence of the sulfonyl and carboxamide groups suggests potential interactions with hydrogen bond donors and acceptors, while the aromatic ring and bromine atom may facilitate π-π stacking interactions or halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the methoxy group, which may affect its reactivity and binding properties.

    1-((4-Methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the bromine atom, which may influence its chemical reactivity and biological activity.

    1-((4-Bromo-5-methoxyphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the methyl group, which may alter its steric and electronic properties.

Uniqueness

1-((4-Bromo-5-methoxy-2-methylphenyl)sulfonyl)piperidine-4-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both electron-donating (methoxy) and electron-withdrawing (bromine, sulfonyl) groups on the aromatic ring creates a unique electronic environment that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromo-5-methoxy-2-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O4S/c1-9-7-11(15)12(21-2)8-13(9)22(19,20)17-5-3-10(4-6-17)14(16)18/h7-8,10H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUDEFSSNHQAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCC(CC2)C(=O)N)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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